molecular formula C21H17N3O3 B4311461 2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE

2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE

Cat. No.: B4311461
M. Wt: 359.4 g/mol
InChI Key: QEIPRITYYQNAFH-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a quinoline core fused with a pyran ring, and its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of 3-methoxybenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the multicomponent reaction process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or pyran rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE is unique due to its specific combination of functional groups and its potential pharmacological properties. The presence of the methoxyphenyl group and the fused pyran-quinoline structure contribute to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-24-16-9-4-3-8-14(16)19-18(21(24)25)17(15(11-22)20(23)27-19)12-6-5-7-13(10-12)26-2/h3-10,17H,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIPRITYYQNAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE
Reactant of Route 2
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2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE
Reactant of Route 4
2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE
Reactant of Route 5
2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE
Reactant of Route 6
2-AMINO-4-(3-METHOXYPHENYL)-6-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE

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